1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one
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Overview
Description
1-Chloro-3-spiro[25]octan-8-ylpropan-2-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an octane ring
Scientific Research Applications
1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of advanced materials with unique mechanical properties.
Future Directions
The future directions in the study of spiro compounds include the development of novel synthetic methodologies to assist the synthesis of compound libraries . These compounds are very interesting and significant, and their study can provide valuable insights into organic chemistry and synthetic routes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one typically involves the reaction of a suitable cyclopropane precursor with a chlorinating agent. One common method is the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine, followed by chlorination . The reaction conditions often require the use of concentrated sulfuric acid and dehydration steps to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of chlorinating agents and solvents is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted spiro compounds with various functional groups.
Mechanism of Action
The mechanism of action of 1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The chlorine atom can participate in hydrogen bonding and other interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spirobarbiturates: Used in medicinal chemistry for their anticonvulsant and anticancer activities.
Uniqueness
1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
1-chloro-3-spiro[2.5]octan-8-ylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO/c12-8-10(13)7-9-3-1-2-4-11(9)5-6-11/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOIMZBLJWYMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)CC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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